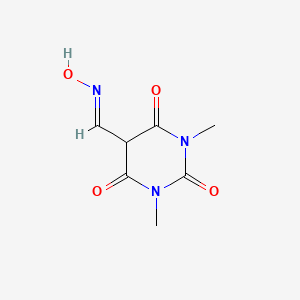

1,3-Dimethyl-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde oxime

Description

1,3-Dimethyl-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde oxime is a pyrimidine-derived compound featuring a hexahydro pyrimidine core with three ketone groups (2,4,6-trioxo), two methyl substituents at positions 1 and 3, and an oxime functional group at the carbaldehyde position (C5).

Properties

IUPAC Name |

5-[(E)-hydroxyiminomethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-9-5(11)4(3-8-14)6(12)10(2)7(9)13/h3-4,14H,1-2H3/b8-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIBYFRLVHWZCO-FPYGCLRLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(C(=O)N(C1=O)C)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C(C(=O)N(C1=O)C)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde oxime typically involves the reaction of 1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated through crystallization or extraction methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dimethyl-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde oxime has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Pyrimidine vs. Pyrazole/Tetrazole Derivatives

- Target Compound : The pyrimidine core with trioxo groups and oxime distinguishes it from pyrazole-carboximidamide derivatives (e.g., compounds in ) and tetrazole-based oximes (). The hexahydro pyrimidine ring provides conformational rigidity, while the oxime group enables H-bonding and nucleophilic reactivity .

- Pyrazole-Carboximidamides () : These derivatives (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) feature a dihydropyrazole core with aryl substituents. Their carboximidamide group (-C(=NH)NH₂) contrasts with the oxime (-CH=N-OH) in the target compound, leading to differences in polarity and hydrogen-bonding capacity .

- Tetrazole Oximes (): Compounds like di(1H-tetrazol-5-yl) methanone oxime exhibit high thermal stability (decomposition at 288.7°C) due to extensive H-bonding. The target compound’s oxime may similarly stabilize its structure, but its pyrimidine core could alter melting points or solubility .

Substituent Effects

Thermal and Physical Properties

Note: The target compound’s thermal stability is hypothesized to align with tetrazole oximes due to shared H-bonding capacity, though experimental validation is needed.

Crystallographic and Solubility Trends

- Solubility : The oxime and trioxo groups in the target compound likely enhance water solubility relative to lipophilic pyrazole-carboximidamides (), though methyl groups may counterbalance this effect .

Biological Activity

1,3-Dimethyl-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde oxime (CAS Number: 400074-64-8) is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound features a unique chemical structure that may contribute to various pharmacological effects.

- Molecular Formula : CHNO

- Molecular Weight : 199.17 g/mol

- Structural Characteristics : The compound contains a pyrimidine ring fused with an oxime functional group, which is known to enhance biological activity by modulating interactions with biological targets.

Biological Activity Overview

Research into the biological activity of 1,3-Dimethyl-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde oxime indicates several potential therapeutic applications:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance:

- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.

- Fungal Strains : Inhibitory effects observed against Candida albicans.

Antioxidant Properties

The compound has shown promising antioxidant activity in vitro. The mechanism involves scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage and various diseases.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that 1,3-Dimethyl-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde oxime may possess cytotoxic effects on cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

- Results : Induced apoptosis in a dose-dependent manner, indicating potential as a chemotherapeutic agent.

Research Findings and Case Studies

Several studies have been conducted to elucidate the biological mechanisms underlying the activity of this compound:

The precise mechanisms through which 1,3-Dimethyl-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde oxime exerts its biological effects are still under investigation. However, hypotheses include:

- Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in bacterial cell wall synthesis.

- Free Radical Scavenging : The oxime group may facilitate electron donation to free radicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.